Cas no 1204875-03-5 (5-Benzyl-5-azaspiro[2.4]heptane)

5-Benzyl-5-azaspiro[2.4]heptane is a spirocyclic amine derivative with a unique structural framework, featuring a fused bicyclic system that incorporates both azetidine and cyclopropane rings. This compound is of interest in medicinal chemistry and pharmaceutical research due to its constrained three-dimensional geometry, which can enhance binding affinity and selectivity in drug design. The benzyl substituent provides additional versatility for further functionalization, making it a valuable intermediate in the synthesis of bioactive molecules. Its rigid spirocyclic core may also contribute to improved metabolic stability and pharmacokinetic properties. The compound is typically utilized in exploratory studies targeting central nervous system (CNS) therapeutics and enzyme modulation.
5-Benzyl-5-azaspiro[2.4]heptane structure
1204875-03-5 structure
Product Name:5-Benzyl-5-azaspiro[2.4]heptane
CAS No:1204875-03-5
MF:C13H17N
MW:187.280783414841
MDL:MFCD21099572
CID:1016122
PubChem ID:58452927
Update Time:2025-10-31

5-Benzyl-5-azaspiro[2.4]heptane Chemical and Physical Properties

Names and Identifiers

    • 5-Benzyl-5-azaspiro[2.4]heptane
    • AK-89923
    • ANW-67146
    • CTK8C1735
    • KB-244679
    • SureCN1732446
    • SCHEMBL1732446
    • 1204875-03-5
    • DB-340670
    • CS-0442015
    • DTXSID80729287
    • A850294
    • NDJMAHKJIWKHNG-UHFFFAOYSA-N
    • 5-Benzyl-5-azaspiro[2.4]heptane, 98%
    • AKOS016006680
    • MDL: MFCD21099572
    • Inchi: 1S/C13H17N/c1-2-4-12(5-3-1)10-14-9-8-13(11-14)6-7-13/h1-5H,6-11H2
    • InChI Key: NDJMAHKJIWKHNG-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCC2(C1)CC2

Computed Properties

  • Exact Mass: 187.136099547g/mol
  • Monoisotopic Mass: 187.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 3.2Ų

5-Benzyl-5-azaspiro[2.4]heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A289000415-1g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 97%
1g
$3370.00 2023-09-04
Chemenu
CM139481-1g
5-benzyl-5-azaspiro[2.4]heptane
1204875-03-5 97%
1g
$669 2021-08-05
Chemenu
CM139481-1g
5-benzyl-5-azaspiro[2.4]heptane
1204875-03-5 97%
1g
$*** 2023-04-03
eNovation Chemicals LLC
D256689-1g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 98%
1g
$884 2024-05-24
eNovation Chemicals LLC
D256689-5g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 98%
5g
$2730 2024-05-24
Ambeed
A559190-1g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 97%
1g
$570.0 2024-04-25
eNovation Chemicals LLC
D256689-1g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 98%
1g
$884 2025-02-19
eNovation Chemicals LLC
D256689-5g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 98%
5g
$2730 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512682-1g
5-Benzyl-5-azaspiro[2.4]Heptane
1204875-03-5 98%
1g
¥5483.00 2024-08-09
eNovation Chemicals LLC
D256689-5g
5-Benzyl-5-azaspiro[2.4]heptane
1204875-03-5 98%
5g
$2730 2025-02-26

5-Benzyl-5-azaspiro[2.4]heptane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1204875-03-5)5-Benzyl-5-azaspiro[2.4]heptane
Order Number:A850294
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:29
Price ($):513.0
Email:sales@amadischem.com

Additional information on 5-Benzyl-5-azaspiro[2.4]heptane

5-Benzyl-5-azaspiro[2.4]heptane (CAS No. 1204875-03-5): A Versatile Scaffold in Medicinal Chemistry

5-Benzyl-5-azaspiro[2.4]heptane, with the chemical identifier CAS No. 1204875-03-5, represents a unique class of spirocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its azaspiro[2.4]heptane core and a benzyl group substituent at the 5-position, exemplifies the structural diversity achievable through heterocyclic scaffold design. Recent advances in drug discovery and targeted therapy development have highlighted the potential of such compounds to serve as lead molecules or drug candidates for various therapeutic applications.

The spiro[2.4]heptane framework is a bicyclic system where two rings share a single atom, creating a rigid and conformationally constrained structure. The introduction of a nitrogen atom at the 5-position further enhances the stereochemical complexity and electronic properties of the molecule. This structural feature is critical for modulating bioavailability, metabolic stability, and target-specific interactions in biological systems. The benzyl substituent at the 5-position adds aromaticity and hydrophobicity, which are essential for optimizing drug-likeness and cell permeability.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of 5-Benzyl-5-azaspiro[2.4]heptane in the development of selective kinase inhibitors. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins makes it a promising candidate for targeted therapy in oncology. Additionally, its low molecular weight and high solubility profile align with the principles of structure-based drug design, enabling efficient in silico screening and lead optimization.

One of the key advantages of 5-Benzyl-5-azaspiro[2.4]heptane is its adaptability to functional group modification. Researchers have explored the possibility of introducing fluorine atoms or hydroxyl groups to enhance metabolic stability and target-specificity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that the introduction of a fluorinated side chain significantly improved the half-life of the compound in vivo, making it a viable option for chronic disease management.

Another area of interest is the application of 5-Benzyl-5-azaspiro[2.4]heptane in enzyme inhibition. The compound's ability to act as a competitive inhibitor for certain cytochrome P450 enzymes has been explored in pharmacokinetic studies. This property is particularly relevant for drug-drug interaction research, where understanding the metabolic pathways of compounds is critical for ensuring therapeutic safety. A 2023 paper in Drug Metabolism and Disposition highlighted the potential of this scaffold to modulate drug metabolism and reduce toxic side effects.

The synthetic accessibility of 5-Benzyl-5-azaspiro[2.4]heptane has also been a focus of recent research. Chemists have developed asymmetric synthesis methods to achieve enantiomerically pure forms of the compound, which is essential for pharmacological activity and drug safety. A study published in Organic Letters (2023) described a novel multistep synthesis involving transition metal catalysis and enantioselective reactions, enabling the efficient production of the target molecule with high stereoselectivity.

In addition to its pharmaceutical applications, 5-Benzyl-5-azaspiro[2.4]heptane has been investigated for its potential in materials science. The compound's rigid structure and electronic properties make it suitable for organic semiconductors and photovoltaic materials. Research published in Advanced Materials (2023) explored the use of this scaffold in flexible electronics, where its chemical stability and mechanical flexibility were found to be advantageous.

Despite its promising properties, the development of 5-Benzyl-5-azaspiro[2.4]heptane as a therapeutic agent faces challenges related to scale-up synthesis, toxicological profiling, and clinical translation. Ongoing research aims to address these issues through computational modeling, in vivo testing, and regulatory compliance. Collaborative efforts between pharmaceutical companies and academic institutions are expected to accelerate the drug discovery pipeline for this compound.

In conclusion, 5-Benzyl-5-azaspiro[2.4]heptane (CAS No. 1204875-03-5) stands as a compelling example of how heterocyclic scaffolds can be tailored for targeted drug development. Its unique structural features, combined with its adaptability to functional group modification, position it as a valuable asset in the modern pharmaceutical landscape. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in the next generation of therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1204875-03-5)5-Benzyl-5-azaspiro[2.4]heptane
A850294
Purity:99%
Quantity:1g
Price ($):513.0
Email